Tembotrione

Description

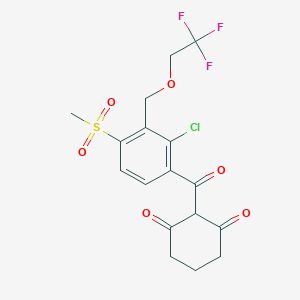

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQAXCIUEPFPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047037 | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 at 20 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

335104-84-2 | |

| Record name | Tembotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tembotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMBOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123 °C, MP: 117 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tembotrione's Mechanism of Action: An In-depth Technical Guide to HPPD Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tembotrione, a potent triketone herbicide, effectively controls a broad spectrum of weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action, focusing on its interaction with HPPD. It includes a detailed examination of the biochemical pathways affected, quantitative data on its inhibitory activity, and explicit experimental protocols for key assays. Furthermore, this document presents visual representations of the underlying biological processes and experimental workflows to facilitate a deeper understanding for researchers and professionals in the fields of agrochemical and drug development.

Introduction: The Role of HPPD in Plant Metabolism

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical non-heme iron(II)-dependent oxygenase that plays a pivotal role in the tyrosine catabolism pathway in most aerobic organisms. In plants, the enzymatic conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) by HPPD is a crucial step for the biosynthesis of essential molecules, including plastoquinone and tocopherols (vitamin E). Plastoquinone is an indispensable component of the photosynthetic electron transport chain and a vital cofactor for carotenoid biosynthesis. Carotenoids, in turn, protect chlorophyll from photo-oxidative damage.

Mechanism of Action: this compound as an HPPD Inhibitor

This compound functions as a competitive inhibitor of HPPD. Its chemical structure, belonging to the triketone class, mimics the natural substrate of the enzyme, allowing it to bind to the active site. By occupying the active site, this compound prevents the binding of HPPA, thereby blocking the production of homogentisate.

The inhibition of HPPD by this compound sets off a cascade of biochemical events within the plant:

-

Depletion of Homogentisate: The direct consequence of HPPD inhibition is the cessation of homogentisate synthesis.

-

Inhibition of Plastoquinone and Tocopherol Biosynthesis: Homogentisate is a precursor for both plastoquinone and tocopherols. Its absence halts the production of these vital molecules.

-

Disruption of Carotenoid Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The lack of plastoquinone leads to the inhibition of carotenoid production.

-

Photo-oxidation of Chlorophyll: Carotenoids play a crucial role in photoprotection by quenching reactive oxygen species generated during photosynthesis. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic "bleaching" symptom observed in treated plants.

-

Accumulation of Tyrosine: The blockage of the tyrosine catabolism pathway leads to an accumulation of tyrosine within the plant cells.

Ultimately, the disruption of these critical metabolic pathways leads to stunted growth, necrosis, and the death of the susceptible plant.

Signaling Pathway of HPPD Inhibition by this compound

Caption: this compound inhibits the HPPD enzyme in the tyrosine catabolism pathway.

Quantitative Data on HPPD Inhibition

The inhibitory potential of this compound and related compounds is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of inhibitor potency.

| Compound | Enzyme Source | Parameter | Value | Reference |

| This compound | Human HPPD | IC50 | 0.610 ± 0.015 µM | [1] |

| Mesotrione | Avena sativa HPPD | Ki | 11 nM | [2] |

| Fenquinotrione | Arabidopsis thaliana HPPD | IC50 | 44.7 nM | [3] |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of this compound against HPPD by monitoring the formation of homogentisate.

Principle: The enzymatic conversion of HPPA to HGA by HPPD can be monitored by measuring the increase in absorbance at a specific wavelength, as HGA has a distinct absorption spectrum. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-Hydroxyphenylpyruvate (HPPA) substrate solution

-

This compound stock solution (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing cofactors such as FeSO₄ and ascorbic acid)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay.

-

Prepare the HPPA substrate solution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the this compound dilutions to the test wells. Include a vehicle control (DMSO without this compound) and a negative control (no enzyme).

-

Add the recombinant HPPD enzyme to all wells except the negative control.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at the appropriate wavelength for HGA (e.g., 318 nm) over a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Herbicide Metabolism Study in Plants Using HPLC-MS/MS

This protocol describes a general workflow for investigating the metabolism of this compound in plant tissues.

Principle: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for separating, identifying, and quantifying the parent herbicide and its metabolites in complex biological matrices.

Materials and Reagents:

-

Plant material (treated with this compound and control)

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

HPLC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer (MS/MS)

-

Analytical standards of this compound and its potential metabolites

Procedure:

-

Sample Preparation:

-

Harvest plant tissue at various time points after this compound application.

-

Homogenize the plant tissue in the extraction solvent.

-

Centrifuge the homogenate to pellet solid debris and collect the supernatant.

-

-

Sample Cleanup:

-

Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

Elute the analytes (this compound and its metabolites) from the SPE cartridge with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample into the HPLC-MS/MS system.

-

Separate the compounds using a suitable gradient elution program on the HPLC column.

-

Detect and quantify the parent this compound and its metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Identify the metabolites by comparing their retention times and mass spectra with those of the analytical standards.

-

Quantify the concentration of this compound and its metabolites in the plant tissue over time to determine the rate of metabolism.

-

Experimental Workflow for HPPD Inhibition Assay

References

- 1. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of 4-hydroxyphenylpyruvate dioxygenases, inhibition by herbicides and engineering for herbicide tolerance in crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tembotrione: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione is a potent herbicidal agent belonging to the β-triketone class of chemicals. It is utilized as a selective, post-emergence herbicide for the control of a wide range of broadleaf and grass weeds, particularly in corn (maize) cultivation. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biochemical pathway responsible for carotenoid biosynthesis in susceptible plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies pertaining to this compound.

Chemical Structure and Identification

This compound is chemically described as 2-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione.[1] Its structure is characterized by a central cyclohexane-1,3-dione ring attached to a substituted benzoyl group.

| Identifier | Value |

| IUPAC Name | 2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione[2] |

| CAS Number | 335104-84-2[2] |

| Molecular Formula | C₁₇H₁₆ClF₃O₆S[2] |

| Molecular Weight | 440.8 g/mol [2] |

| Chemical Structure |

|

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior.

| Property | Value | Reference |

| Appearance | Beige powder | |

| Melting Point | 123 °C | |

| Boiling Point | Decomposes at approximately 150 °C | |

| Vapor Pressure | 1.1 x 10⁻⁵ mPa (at 20 °C) | |

| pKa | 3.18 (at 25 °C) | |

| Water Solubility | 220 mg/L (pH 4, 20 °C), 28,300 mg/L (pH 7, 20 °C) | |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 300-600 g/L, Ethyl acetate: >250 g/L, Dichloromethane: >600 g/L, Toluene: 75.7 g/L, Hexane: 47.6 g/L, Ethanol: 8.2 g/L | |

| Octanol-Water Partition Coefficient (log Kow) | 2.16 (pH 2.0, 23 °C), -1.09 (pH 7, 24 °C), -1.37 (pH 9.0, 23 °C) |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key catalyst in the biosynthesis of plastoquinone and α-tocopherol, which are essential for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. By blocking HPPD, this compound disrupts this protective mechanism, leading to the bleaching of plant tissues, followed by necrosis and death of the susceptible weed.

Metabolic Pathways

The metabolism of this compound varies between organisms. In tolerant plants like maize, it is rapidly metabolized into non-toxic compounds, a process that can be enhanced by safeners like isoxadifen-ethyl. In susceptible plants and other organisms, the metabolic breakdown is less efficient.

Metabolism in Maize

In maize, this compound undergoes detoxification primarily through oxidation via cytochrome P450 monooxygenases, followed by conjugation.

Metabolism in Rats

In rats, the primary metabolic pathway involves hydroxylation of the cyclohexyl ring, leading to the formation of 4-hydroxy-tembotrione and 5-hydroxy-tembotrione.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol outlines a general method for the determination of this compound content.

1. Principle: this compound content is determined by reversed-phase HPLC with UV detection using an external standard method.

2. Apparatus:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis Detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Sonicator

3. Reagents:

-

This compound reference standard of known purity

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

4. Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 285 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

5. Procedure:

-

Standard Preparation:

-

Accurately weigh about 50 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 50 mL of acetonitrile and sonicate for about 5 minutes, or until fully dissolved.

-

Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

-

Prepare a series of working standard solutions by further dilution with acetonitrile to create a calibration curve.

-

-

Sample Preparation:

-

Accurately weigh a sample containing approximately 50 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 50 mL of acetonitrile and sonicate for about 5 minutes to extract the this compound.

-

Allow the solution to cool to room temperature and dilute to the mark with acetonitrile. Mix thoroughly.

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve.

-

Toxicological Profile

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | >2000 mg/kg | Rat | |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |

| Acute Inhalation LC₅₀ | >4.58 mg/L | Rat | |

| Skin Irritation | Non-irritating | Rabbit | |

| Eye Irritation | Mildly irritating | Rabbit | |

| Dermal Sensitization | Potential sensitizer |

This compound is not considered to be genotoxic. Long-term studies in rats showed evidence of squamous cell carcinomas in the eye at high doses.

Ecotoxicological Profile

This compound exhibits varying levels of toxicity to different non-target organisms.

| Organism Group | Toxicity Level | Notes | Reference |

| Birds | Negligible risk | ||

| Fish (Freshwater and Marine) | Negligible risk | ||

| Aquatic Invertebrates (Freshwater) | Negligible risk | ||

| Aquatic Invertebrates (Estuarine/Marine) | Toxic | ||

| Algae (Freshwater and Marine) | Negligible risk | ||

| Honey Bees | Negligible risk | ||

| Earthworms | Negligible risk | ||

| Terrestrial Plants | Toxic | As expected for a herbicide | |

| Aquatic Plants (Freshwater Vascular) | Toxic | ||

| Small Mammals | Toxic |

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action targeting the HPPD enzyme. Its physicochemical properties influence its behavior in the environment, and its metabolic pathways determine its selectivity in crops like maize. The provided analytical methods offer a framework for its quantification in various matrices. A thorough understanding of its toxicological and ecotoxicological profiles is essential for its safe and responsible use in agricultural settings. This technical guide serves as a comprehensive resource for professionals involved in the research, development, and regulation of this important agricultural chemical.

References

The Discovery and Synthesis of Tembotrione: A Technical Guide

Introduction

Tembotrione is a highly effective post-emergence herbicide used for the selective control of a wide spectrum of broadleaf and grass weeds in corn (maize) and other crops.[1][2] Developed by Bayer CropScience, it belongs to the triketone class of herbicides, a group known for its unique mode of action.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development.

Discovery and Development

This compound, with the development code AE 0172747, was developed by Bayer AG as a novel herbicide for use in corn.[4] Its predecessor, Aventis CropScience GmbH, is credited with the initial invention.[5] The United States Environmental Protection Agency (EPA) approved the registration of this compound in November 2007, and it has been commercially available since 2008, often under the brand name Laudis®. To enhance crop safety, this compound is typically co-formulated with a safener, isoxadifen-ethyl, which accelerates the herbicide's breakdown in the crop plant.

Mode of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biochemical pathway responsible for the biosynthesis of plastoquinones and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photooxidation.

By inhibiting HPPD, this compound disrupts this pathway, leading to a depletion of these vital compounds. This results in the characteristic bleaching or whitening of the foliar tissue of susceptible weeds, followed by necrosis and eventual plant death.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by a final coupling and rearrangement reaction. A common synthetic route starts from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

This initial step involves the bromination of the methyl group on the benzene ring.

-

Reactants:

-

Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (40g, 0.152 mol)

-

Dichloromethane (200 ml)

-

Azobisisobutyronitrile (AIBN) (0.5g, 0.003 mol) or other radical initiator

-

Hydrobromic acid (48%, 34g, 0.202 mol)

-

Hydrogen peroxide (30%, 25g, 0.22 mol)

-

-

Procedure:

-

To a 500 ml reaction flask, add methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, dichloromethane, AIBN, and hydrobromic acid.

-

Heat the mixture to 45-50°C.

-

Slowly add hydrogen peroxide dropwise to the reaction mixture.

-

Monitor the reaction by liquid chromatography (LC) until completion.

-

After the reaction is complete, wash the organic layer with water, concentrate the solution, and recrystallize the product from ethanol.

-

Filter and dry the resulting white powder to obtain methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

-

-

Yield: 88.5% with a purity of 99.8%.

Step 2: Synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid

This step involves an etherification reaction followed by hydrolysis of the methyl ester.

-

Reactants:

-

Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate (from Step 1)

-

2,2,2-Trifluoroethanol

-

An alkaline substance (e.g., potassium carbonate)

-

A suitable solvent (e.g., tert-amyl alcohol)

-

-

Procedure:

-

In a reaction vessel, dissolve methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate in the solvent.

-

Add 2,2,2-trifluoroethanol and the alkaline substance.

-

Heat the mixture and stir for 5-12 hours at 25-40°C to facilitate the etherification reaction.

-

After the etherification is complete, add a second alkaline substance (e.g., sodium hydroxide) and water to the reaction mixture to hydrolyze the methyl ester.

-

Acidify the mixture with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 2.

-

The product, 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid, will precipitate out of the solution.

-

Filter, wash with water, and dry the product.

-

-

Yield: A two-step yield of 93.8% with a purity of 98.7% has been reported for a similar process.

Step 3: Synthesis of this compound

The final step involves the coupling of the benzoic acid derivative with 1,3-cyclohexanedione and a subsequent rearrangement.

-

Reactants:

-

2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid (from Step 2)

-

Thionyl chloride

-

1,3-Cyclohexanedione

-

Triethylamine

-

Acetone cyanohydrin (as a catalyst for rearrangement)

-

A suitable solvent (e.g., 1,2-dichloroethane)

-

-

Procedure:

-

Convert the benzoic acid derivative to its corresponding acid chloride by reacting it with thionyl chloride in a suitable solvent.

-

In a separate vessel, dissolve 1,3-cyclohexanedione in a solvent and add triethylamine.

-

Slowly add the prepared acid chloride to the 1,3-cyclohexanedione solution to form the enol ester intermediate.

-

Add a catalytic amount of acetone cyanohydrin to the reaction mixture to induce the rearrangement to the final this compound product.

-

After the reaction is complete, wash the mixture with water, separate the organic layer, and remove the solvent.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound as a beige solid.

-

Quantitative Data

Herbicidal Efficacy of this compound

The following tables summarize the herbicidal efficacy of this compound against various weed species and its impact on maize yield from field trials.

| Weed Species | Application Rate (g a.i./ha) | Control Efficiency (%) | Reference |

| Echinochloa crus-galli | 108 | >91 | |

| Eleusine indica | 108 | >91 | |

| Commelina communis | 108 | >91 | |

| Setaria viridis | 108 | >91 | |

| Acalypha australis | 108 | >91 | |

| Abutilon theophrasti | 108 | >91 | |

| Total Weeds (Fresh Weight) | 126 | 88.68 |

Table 1: Weed Control Efficiency of this compound.

| Treatment | Application Rate (g a.i./ha) | Maize Yield Increase (%) | Reference |

| This compound | 126 | 24.31 | |

| This compound | 110 | Significantly higher than control | |

| This compound | 120 | Significantly higher than control | |

| Atrazine (for comparison) | 1000 | - | |

| Weed-free | - | - |

Table 2: Impact of this compound on Maize Yield.

HPPD Enzyme Inhibition

| Compound | Target Enzyme | IC50 Value | Reference |

| Hppd-IN-1 | Arabidopsis thaliana HPPD | 1.52 ± 0.13 µM |

Table 3: Representative IC50 Value for a Potent HPPD Inhibitor.

HPPD Enzyme Inhibition Assay Protocol

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like this compound against HPPD. This assay spectrophotometrically monitors the activity of the enzyme.

-

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM ascorbic acid and 10 µM FeSO4)

-

4-Hydroxyphenylpyruvate (HPPA) substrate solution

-

This compound (or test inhibitor) dissolved in DMSO

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound to the test wells. Include a positive control (DMSO without inhibitor) and a negative control (no enzyme).

-

Add the recombinant HPPD enzyme to all wells except the negative control.

-

Incubate the plate for a predetermined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the HPPA substrate to all wells.

-

Immediately begin monitoring the enzymatic reaction. This can be done by measuring the decrease in absorbance of HPPA at a specific wavelength (e.g., 310 nm) or by coupling the reaction to another enzyme and monitoring the formation of a colored product.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry:

-

Molecular Formula: C17H16ClF3O6S

-

Molecular Weight: 440.8 g/mol

-

LC-MS/MS: In positive ion mode, the precursor ion [M+H]+ is observed at m/z 441.0381. A common fragmentation transition monitored is m/z 439.03 → 403.00.

-

-

UV Spectroscopy:

-

UV/visible absorption maxima are observed at 205 nm, 240 nm, and 284 nm.

-

Conclusion

This compound represents a significant advancement in weed management technology, offering broad-spectrum control through a well-defined mode of action. Its synthesis, though complex, is well-established, allowing for its large-scale production. For researchers in agrochemical and pharmaceutical sciences, the study of this compound and its interaction with the HPPD enzyme provides a valuable model for the design and development of new enzyme inhibitors. Further research into the structure-activity relationships of this compound and related triketones could lead to the discovery of even more potent and selective herbicides or therapeutic agents.

References

Initial Studies on Tembotrione's Herbicidal Activity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione is a selective, post-emergence herbicide belonging to the triketone class of chemistry. It is primarily utilized for the control of a wide spectrum of broadleaf and grass weeds in corn (maize).[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biochemical pathway for plastoquinone and tocopherol biosynthesis in plants.[1][2] This inhibition leads to a cascade of effects, ultimately resulting in the bleaching of susceptible plant tissues, cessation of growth, and plant death. This technical guide provides an in-depth overview of the initial studies on this compound's herbicidal activity spectrum, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity is rooted in its ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is critical for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols (Vitamin E). Plastoquinone is an essential cofactor in the biosynthesis of carotenoids.

Carotenoids serve a crucial protective function in plants by quenching photo-oxidative stress and dissipating excess light energy. The inhibition of HPPD by this compound disrupts this pathway, leading to a depletion of carotenoids. Without the protective carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of the leaves of susceptible weeds.[2] This is followed by necrosis and ultimately, the death of the plant.

Below is a diagram illustrating the signaling pathway of HPPD inhibition by this compound.

Caption: HPPD Inhibition Pathway by this compound.

Herbicidal Activity Spectrum

Initial studies have demonstrated that this compound is effective against a broad range of both broadleaf and grass weeds. Field trials have consistently shown significant control of economically important weed species in corn.

Quantitative Data from Field Efficacy Trials

The following tables summarize the weed control efficacy of this compound from various field studies. The data is presented as the percentage of weed control or reduction in weed density/biomass at different application rates.

Table 1: Efficacy of this compound on Grass Weeds in Maize

| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Dactyloctenium aegyptium | 120 | >90 | |

| Brachiaria reptans | 120 | >90 | |

| Digitaria sanguinalis | 120 | >90 | |

| Echinochloa colona | 120 | Significant Reduction | |

| Setaria faberi (Giant Foxtail) | 138 | Effective Control | |

| Setaria viridis (Green Foxtail) | 138 | Effective Control | |

| Fall panicum | 120 | Limited Control |

Table 2: Efficacy of this compound on Broadleaf Weeds and Sedges in Maize

| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Broadleaf Weeds (general) | 100 - 120 | >90 | |

| Cyperus rotundus | 120 | >90 | |

| Commelina benghalensis | 100 - 120 | Not Effective | |

| Amaranthus spp. | 120 | Effective Control | |

| Chenopodium album | 120 | Effective Control | |

| Abutilon theophrasti | 120 | Effective Control |

Note: Efficacy can be influenced by environmental conditions, weed growth stage, and the use of adjuvants. The addition of a surfactant is often recommended to enhance the herbicidal activity of this compound.

Experimental Protocols

Greenhouse Pot Trial for Dose-Response Evaluation

This protocol outlines a generalized methodology for determining the dose-response of various weed species to this compound in a controlled greenhouse environment. This allows for the calculation of key parameters such as the Growth Reduction 50 (GR₅₀), the dose of herbicide required to reduce plant growth by 50%.

Objective: To determine the GR₅₀ values of this compound for selected weed species.

Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Setaria faberi).

-

Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

-

This compound analytical standard.

-

Appropriate solvents and adjuvants (e.g., methylated seed oil).

-

Greenhouse with controlled temperature, humidity, and lighting.

-

Cabinet sprayer calibrated to deliver a precise volume of spray solution.

-

Balance, weigh boats, and other standard laboratory equipment.

Methodology:

-

Plant Culture:

-

Sow a pre-determined number of seeds of each weed species into individual pots.

-

After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

-

Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed to maintain adequate soil moisture.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound and a series of dilutions to achieve a range of doses (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x of the recommended field rate, where 'x' is a rate such as 100 g a.i./ha).

-

Include a recommended adjuvant in the spray solution as per typical field use.

-

Apply the herbicide treatments to the plants at a specific growth stage (e.g., 3-4 true leaves for broadleaf weeds, 2-3 tillers for grasses).

-

Use a cabinet sprayer to ensure uniform application. An untreated control (sprayed with water and adjuvant only) must be included.

-

-

Data Collection and Analysis:

-

At a set time after treatment (e.g., 14 or 21 days), visually assess the percent injury or control for each pot compared to the untreated control.

-

Harvest the above-ground biomass of all plants in each pot.

-

Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

-

Record the dry weight for each pot.

-

Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated control pots.

-

Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to generate dose-response curves and calculate the GR₅₀ values.

-

Below is a diagram illustrating the experimental workflow for a greenhouse dose-response study.

Caption: Greenhouse Dose-Response Experimental Workflow.

Field Efficacy Trial Protocol

This protocol provides a general framework for conducting field trials to evaluate the efficacy of this compound under real-world agricultural conditions.

Objective: To assess the herbicidal efficacy of this compound on a natural weed population in a cornfield.

Materials and Methods:

-

Site Selection and Preparation:

-

Select a field with a uniform and representative population of the target weed species.

-

Prepare the seedbed according to standard agricultural practices for corn cultivation.

-

Plant a suitable corn hybrid at the recommended seeding rate and row spacing.

-

-

Experimental Design:

-

Use a randomized complete block design with at least three or four replications.

-

Individual plot sizes should be adequate for representative weed populations and to minimize spray drift between plots (e.g., 3 meters x 10 meters).

-

-

Treatments:

-

Include a range of this compound application rates (e.g., 100, 110, 120 g a.i./ha).

-

Include an untreated weedy check and a weed-free (hand-weeded) check for comparison.

-

If applicable, include tank-mix partners (e.g., atrazine) and adjuvants.

-

-

Herbicide Application:

-

Apply the herbicide treatments post-emergence when the weeds are at the susceptible growth stage (e.g., 2-4 leaf stage).

-

Use a calibrated backpack or bicycle sprayer equipped with appropriate nozzles to ensure uniform coverage.

-

Record environmental conditions at the time of application (temperature, humidity, wind speed).

-

-

Data Collection:

-

At specified intervals after application (e.g., 14, 28, and 56 days), conduct visual assessments of percent weed control for each species present in the plots using a 0 to 100% scale (0 = no control, 100 = complete kill).

-

At a mid-season timing, collect weed density and biomass data from randomly placed quadrats (e.g., 0.25 m²) within each plot.

-

Assess crop phytotoxicity at each evaluation timing.

-

At the end of the season, harvest the corn from the center rows of each plot to determine grain yield.

-

-

Data Analysis:

-

Analyze the weed control, density, biomass, and crop yield data using analysis of variance (ANOVA).

-

Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

-

Conclusion

Initial studies on this compound have established its efficacy as a post-emergence herbicide for the control of a wide range of broadleaf and grass weeds in corn. Its mechanism of action as an HPPD inhibitor provides a distinct mode of action for weed management programs. The quantitative data from field trials, while variable depending on conditions, demonstrates significant control of many problematic weed species at typical use rates. The provided experimental protocols offer a framework for researchers to conduct further detailed investigations into the dose-response relationships and field performance of this important herbicide. Further research focusing on generating comprehensive GR₅₀ data for a wider array of weed species would be highly beneficial for optimizing weed management strategies and mitigating the development of herbicide resistance.

References

Tembotrione: A Technical Guide to its Molecular Characteristics, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione is a potent herbicidal agent belonging to the triketone class of chemicals.[1] It is utilized as a post-emergence herbicide to manage a wide array of broad-leaved and grassy weeds, particularly in corn cultivation.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and agrochemical research.

Molecular Identity and Physicochemical Properties

This compound is chemically identified as 2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione.[1][3] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H16ClF3O6S | |

| Molecular Weight | 440.82 g/mol | |

| CAS Number | 335104-84-2 | |

| Appearance | Beige powder | |

| Water Solubility | 28.3 g/L (at pH 7, 20 °C) | |

| Vapor Pressure | 1.1 x 10-5 mPa (20 °C) | |

| LogP | 0.924 (estimated) |

Synthesis of this compound

The commercial synthesis of this compound is a multi-step chemical process. A general overview of the synthetic route is presented below.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound, starting from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.

Step 1: Bromination

-

To a reaction vessel, add methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (0.152 mol), dichloromethane (200 ml), azobisisobutyronitrile (0.003 mol), and hydrobromic acid (48%, 0.202 mol).

-

Heat the mixture to 45-50°C.

-

Slowly add hydrogen peroxide (30%, 0.22 mol) dropwise.

-

Monitor the reaction by liquid chromatography (LC) until completion.

-

Upon completion, wash the organic layer with water, concentrate the solution, and recrystallize the product from ethanol to yield methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate as a white powder.

Step 2: Etherification and Hydrolysis

-

React the bromide from Step 1 with 2,2,2-trifluoroethanol in the presence of an alkali (e.g., potassium carbonate) and a catalyst in a suitable solvent.

-

Filter the reaction mixture, wash with water, and concentrate.

-

Add a second alkali (e.g., sodium hydroxide) and water to the concentrate to hydrolyze the ester.

-

Acidify the solution, filter, wash, and dry the precipitate to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid.

Step 3: Final Coupling and Rearrangement

-

React the carboxylic acid from Step 2 with thionyl chloride in a suitable solvent with a catalyst to form the corresponding acid chloride.

-

Remove the solvent.

-

Add 1,3-cyclohexanedione and a solvent, then add triethylamine dropwise.

-

After the reaction, add acetone cyanohydrin.

-

Wash the mixture with water and separate the layers.

-

Remove the solvent from the organic layer and recrystallize the residue to obtain this compound as a beige solid.

Mechanism of Action

This compound functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis.

The inhibition of HPPD leads to a depletion of carotenoids. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of the plant's foliar tissues. This disruption of photosynthesis ultimately leads to the death of the weed.

Metabolism

In rats, this compound is well absorbed and extensively metabolized. The primary metabolic pathway is the hydroxylation of the cyclohexyl ring. The major metabolites identified are 4-hydroxy-tembotrione and 5-hydroxy-tembotrione. In plants, metabolism is also a key factor in selectivity. For instance, tolerant wheat genotypes have been found to rapidly metabolize this compound into non-toxic metabolites, a process likely involving cytochrome P450 enzymes.

Herbicidal Efficacy and Toxicological Data

The efficacy of this compound as a herbicide has been demonstrated in numerous field trials. Its toxicological profile has also been evaluated to assess its safety.

Herbicidal Efficacy Data

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) | Reference |

| Various broadleaf and grassy weeds | 120 (+ surfactant) | 94-99 | |

| Echinochloa crus-galli, Eleusine indica, and others | 108 | >91 (fresh weight inhibition) | |

| Mixed weed flora | 120 (+ surfactant) | Satisfactory control |

Toxicological Data

| Test | Result | Species | Reference |

| Acute Oral LD50 | >2000 mg/kg | Rat | |

| Inhalation LC50 | 4.58 mg/L | Rat | |

| Skin Irritation | Non-irritating | Rabbit | |

| Eye Irritation | Non-irritating | Rabbit |

Experimental Protocols

Protocol for Evaluating Herbicidal Efficacy in a Field Setting

This protocol outlines a general procedure for assessing the efficacy of this compound on weed populations in a maize field.

-

Experimental Design: Establish a randomized complete block design with multiple replications. Include treatments such as different application rates of this compound (e.g., 100, 110, and 120 g/ha), with and without a surfactant, a standard herbicide treatment, and an untreated control.

-

Application: Apply this compound as a post-emergence treatment when weeds are at the 2-4 leaf stage. Use a calibrated sprayer to ensure uniform application.

-

Data Collection: At specified intervals (e.g., 30 and 45 days after sowing), record weed density (number of weeds per unit area) and weed dry weight for different weed species.

-

Crop Phytotoxicity: Visually assess the maize crop for any signs of injury, such as chlorosis, stunting, or necrosis, at regular intervals after application.

-

Yield Measurement: At the end of the growing season, harvest the maize and measure the grain yield for each plot.

-

Data Analysis: Statistically analyze the collected data to determine the significance of differences between treatments.

Protocol for In Vitro HPPD Inhibition Assay

This protocol provides a method for determining the inhibitory activity of this compound against HPPD.

-

Enzyme Preparation: Obtain or prepare recombinant HPPD enzyme.

-

Assay Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer, the HPPD enzyme, and the substrate (4-hydroxyphenylpyruvate).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Coupled Enzyme Reaction: The inhibitory activity can be determined using a coupled enzyme assay where the product of the HPPD reaction is a substrate for a second enzyme (e.g., homogentisate 1,2-dioxygenase), and the formation of the final product (maleylacetoacetate) is monitored spectrophotometrically at 318 nm.

-

Data Analysis: Plot the enzyme activity against the concentration of this compound to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action. Its synthesis involves a multi-step chemical process, and its efficacy is well-documented. Understanding the technical details of its chemistry, mode of action, and metabolism is crucial for its safe and effective use in agriculture and for the development of new herbicidal compounds. This guide provides a comprehensive overview of these aspects to support ongoing research and development in this field.

References

Tembotrione: A Technical Guide to its Role as a Triketone Herbicide in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tembotrione is a selective, post-emergence herbicide belonging to the triketone class of chemistry. It is a valuable tool in modern agriculture for the control of a broad spectrum of grass and broadleaf weeds, particularly in corn (maize). This technical guide provides an in-depth overview of this compound's mechanism of action, its application in agricultural research, and detailed protocols for its evaluation.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] HPPD is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound disrupts the production of plastoquinone, which in turn halts the synthesis of carotenoids.[1][3] Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the susceptible weed.

Data Presentation

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | 92 | >95 | |

| Chenopodium album (Common Lambsquarters) | 92 | >95 | |

| Setaria faberi (Giant Foxtail) | 92 | 85-95 | |

| Abutilon theophrasti (Velvetleaf) | 92 | >95 | |

| Ambrosia artemisiifolia (Common Ragweed) | 92 | >90 | |

| Echinochloa colona | 125-150 (+ surfactant) | Effective reduction in dry weight | |

| Commelina benghalensis | 125-150 (+ surfactant) | Effective reduction in dry weight | |

| Polygonum alatum | 125-150 (+ surfactant) | Effective reduction in dry weight | |

| Ageratum conyzoides | 125-150 (+ surfactant) | Effective reduction in dry weight |

Table 2: Impact of this compound on Maize Yield

| Treatment | Application Rate (g a.i./ha) | Maize Grain Yield (t/ha) | Reference |

| This compound + Surfactant | 120 | 4.04 - 5.00 | |

| Atrazine | 500-750 | 3.59 - 4.43 | |

| Untreated Check | - | 2.86 - 3.33 | |

| This compound + Surfactant | 130 (at 14 DAS) | Comparable to weed-free | |

| This compound + Surfactant | 130 (at 21 DAS) | Comparable to weed-free | |

| Weed Free | - | Significantly higher than weedy check | |

| This compound + Surfactant | 125 (at 20 DAS) | Significantly higher than other treatments | |

| This compound + Surfactant | 150 (at 20 DAS) | Significantly higher than other treatments |

Experimental Protocols

Field Efficacy Trial for this compound

Objective: To evaluate the efficacy of this compound in controlling target weeds and its selectivity on the crop under field conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications is recommended to account for field variability.

Methodology:

-

Site Selection: Choose a field with a uniform and representative population of the target weed species.

-

Plot Establishment: Demarcate individual plots of a standard size (e.g., 2 x 10 meters).

-

Treatments:

-

Untreated Control (weedy check).

-

This compound at various application rates (e.g., 100, 110, 120 g a.i./ha).

-

This compound in combination with adjuvants (surfactants) as recommended.

-

Standard herbicide treatment for comparison (e.g., atrazine).

-

Weed-free control (manual weeding).

-

-

Herbicide Application:

-

Calibrate the sprayer to ensure accurate and uniform application volume (e.g., 500 L/ha).

-

Apply herbicides at the specified weed growth stage (e.g., 2-4 leaf stage).

-

-

Data Collection:

-

Weed Control Assessment: Visually rate weed control at specified intervals (e.g., 14, 28, and 45 days after treatment - DAT) using a 0-100% scale, where 0% is no control and 100% is complete weed death.

-

Crop Phytotoxicity Assessment: Visually assess crop injury at the same intervals using a 0-100% scale, where 0% is no injury and 100% is crop death.

-

Weed Biomass: At a specified time point, collect all weed biomass from a designated quadrat (e.g., 0.5m x 0.5m) within each plot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

-

Crop Yield: At crop maturity, harvest the crop from the center rows of each plot to avoid edge effects and determine the grain yield, adjusting for moisture content.

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

In Vitro HPPD Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HPPD enzyme activity.

Methodology:

-

Enzyme Preparation: Express and purify recombinant HPPD enzyme from a suitable host system like E. coli.

-

Reagents:

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.0).

-

HPPD Enzyme solution.

-

Substrate: 4-hydroxyphenylpyruvate (HPPA).

-

Cofactors: Ascorbate and Fe(II).

-

This compound stock solution and serial dilutions in DMSO.

-

-

Assay Procedure (in a 96-well UV-transparent microplate):

-

Add assay buffer, cofactors, and varying concentrations of this compound to the wells. Include a control with DMSO only (no inhibitor) and a blank with no enzyme.

-

Add the HPPD enzyme to all wells except the blank and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HPPA substrate to all wells.

-

-

Data Measurement:

-

Immediately monitor the increase in absorbance at 318 nm over time using a microplate reader. This wavelength corresponds to the formation of the product, homogentisate (HGA).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Spectrophotometric Analysis of Carotenoid Content

Objective: To quantify the reduction in carotenoid content in plants treated with this compound.

Methodology:

-

Sample Preparation:

-

Harvest fresh leaf tissue from both this compound-treated and untreated control plants.

-

Grind a known weight of the leaf tissue (e.g., 0.5 g) in a mortar and pestle with a known volume of 80% acetone.

-

-

Extraction:

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant containing the pigments.

-

Repeat the extraction with the pellet until it is colorless.

-

Pool all the supernatants.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the acetone extract at 470 nm, 645 nm, and 663 nm using a spectrophotometer. The absorbance at 470 nm is primarily due to carotenoids, while the other wavelengths are for chlorophylls.

-

-

Calculation:

-

Calculate the total carotenoid concentration using the following formula (for 80% acetone):

-

Carotenoids (µg/mL) = (1000 * A470 - 1.82 * Chl a - 85.02 * Chl b) / 198

-

Where Chl a and Chl b are the concentrations of chlorophyll a and b, which can be calculated using their respective absorbance values and standard equations.

-

-

-

Data Analysis: Compare the carotenoid content in treated plants to that of untreated controls to determine the percentage of reduction.

Mandatory Visualization

References

The Triketone Story: A Technical History of HPPD Inhibitors and the Development of Tembotrione

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides represents a significant chapter in modern agrochemistry, born from astute observations of natural allelopathy and refined through decades of chemical synthesis and biological testing. This guide traces the scientific journey from the initial discovery of natural β-triketones to the rational design and development of highly effective synthetic herbicides, culminating in the creation of Tembotrione. We will explore the core mechanism of action, detail key experimental methodologies, and present comparative quantitative data that underpinned this evolution.

From Allelopathy to a Molecular Target: The Discovery of HPPD Inhibition

The story begins not in a laboratory but with an ecological observation. In 1977, biologists at Stauffer Chemical Company noted that very few plants grew under the crimson bottlebrush plant (Callistemon citrinus). This phenomenon, known as allelopathy—where one plant chemically inhibits the growth of another—led to the investigation of the soil beneath the plant. The active herbicidal agent was identified as leptospermone, a natural β-triketone.[1][2]

While leptospermone itself was only moderately effective as a commercial herbicide, its discovery was pivotal. It provided a novel chemical scaffold—the triketone—for synthetic chemistry programs.[3] Early research on synthetic triketones and other chemical classes like pyrazolones began in the 1980s, leading to the first commercial HPPD inhibitor, pyrazolynate, in 1980, though the precise mechanism of action was not understood until the late 1990s.[4][5]

The molecular target was identified as 4-hydroxyphenylpyruvate dioxygenase (HPPD) (EC 1.13.11.27), a non-heme Fe(II)-dependent oxygenase. This enzyme is crucial in the catabolism of the amino acid tyrosine. In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). HGA is the aromatic precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).

Inhibition of HPPD creates a biochemical cascade:

-

Plastoquinone (PQ) Depletion : PQ is an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway.

-

Carotenoid Synthesis Halts : Without PQ, carotenoid production stops.

-

Chlorophyll Destruction : Carotenoids protect chlorophyll from photo-oxidation by sunlight. Their absence leads to rapid chlorophyll degradation.

-

Bleaching and Death : The loss of chlorophyll results in the characteristic white or "bleached" appearance of new plant tissues, followed by necrosis and plant death.

This unique mode of action, distinct from other herbicide classes, made HPPD a highly valuable target for developing new weed control solutions.

dot

Caption: Biochemical pathway illustrating the mechanism of action of HPPD inhibitors.

The Evolution of Triketone Herbicides

Following the leptospermone discovery, chemical synthesis programs aimed to improve potency, selectivity, and field performance. This led to the development of several classes of HPPD inhibitors, with the β-triketones being particularly successful.

-

Sulcotrione : One of the early synthetic triketone herbicides, demonstrating the commercial viability of the chemical class.

-

Mesotrione : Introduced in 2001, mesotrione became a blockbuster herbicide, particularly for broadleaf weed control in corn. It is a more potent inhibitor than its predecessors.

-

This compound : Developed by Bayer and launched in 2007, this compound represented a further refinement of the triketone scaffold. It offers a broad spectrum of weed control, including difficult-to-control grass species, and is often co-formulated with a safener (isoxadifen-ethyl) to enhance crop safety in corn. Its development marked a significant step in providing post-emergence control over a wide range of weeds.

dot

Caption: Logical evolution from a natural product lead to the development of this compound.

Quantitative Data: Comparing Inhibitor Potency and Efficacy

The progression of HPPD inhibitors is best illustrated by quantitative data from enzyme inhibition assays and whole-plant bioassays. Lower IC₅₀ values indicate greater potency against the target enzyme, while herbicidal efficacy data reflects performance in controlling target weeds.

Table 1: In Vitro HPPD Enzyme Inhibition

| Inhibitor | Target Organism | IC₅₀ (nM) | Reference(s) |

| Leptospermone | Arabidopsis thaliana | ~13,300 | |

| Sulcotrione | Arabidopsis thaliana | 250 ± 21 | |

| Mesotrione | Arabidopsis thaliana | 5 - 20 | |

| This compound | Zea mays | 10 - 50 |

Note: IC₅₀ values can vary based on experimental conditions. This table provides a comparative overview from cited literature.

Table 2: Comparative Herbicidal Efficacy (% Weed Control)

| Weed Species | Mesotrione | This compound | Topramezone |

| Yellow Foxtail (Setaria pumila) | 65% | 88% | 92% |

| Common Ragweed (Ambrosia artemisiifolia) | 52% | 94% | 97% |

| Redroot Pigweed (Amaranthus retroflexus) | 100% | 100% | 100% |

| Common Lambsquarters (Chenopodium album) | 100% | 100% | 100% |

Data derived from a 2006 field study evaluating herbicides at their 1X application rate, 28 days after application.

Key Experimental Protocols

The characterization of HPPD inhibitors relies on standardized in vitro and in vivo assays.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).

-

Objective : To quantify the potency of a test compound against the HPPD enzyme.

-

Principle : Recombinant HPPD enzyme is used to catalyze the conversion of HPP to HGA. The reaction rate is measured in the presence of varying concentrations of the inhibitor. Spectrophotometric or fluorescence-based methods are common.

-

Methodology :

-

Enzyme Preparation : The gene for HPPD (e.g., from Arabidopsis thaliana) is cloned into an expression vector (e.g., pET-28a) and expressed in a host system like E. coli BL21(DE3). The recombinant protein is then purified, often via affinity chromatography (e.g., Ni-NTA).

-

Reagents :

-

Assay Buffer : e.g., 50-100 mM Potassium Phosphate or Tris-HCl, pH 7.5.

-

Cofactors : Freshly prepared solution containing Ascorbic Acid (e.g., 2 mM) and FeSO₄ (e.g., 0.1 mM).

-

Substrate : 4-hydroxyphenylpyruvate (HPP) stock solution.

-

Inhibitor : Serial dilutions of the test compound (e.g., this compound) in a solvent like DMSO.

-

-

Procedure (Spectrophotometric) : a. In a 96-well UV-transparent plate, add the assay buffer, cofactor solution, and diluted HPPD enzyme. b. Add the inhibitor solution to test wells (and solvent only to control wells). c. Pre-incubate for ~10 minutes to allow inhibitor-enzyme binding. d. Initiate the reaction by adding the HPP substrate. e. Immediately monitor the reaction. This can be done by measuring the increase in absorbance at 318 nm due to HGA formation or the decrease in absorbance at 310 nm from HPP consumption.

-

Data Analysis : Calculate the initial reaction rates for each concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

dot

Caption: A typical experimental workflow for an in vitro HPPD enzyme inhibition assay.

Whole Plant Greenhouse Bioassay

This assay evaluates the in vivo herbicidal activity of a compound under controlled conditions.

-

Objective : To determine the effective dose range of an HPPD inhibitor for controlling target weed species and to assess crop safety.

-

Principle : Susceptible weed and crop species are grown to a specific stage and treated with various rates of the formulated herbicide. Visual injury and biomass reduction are quantified over time.

-

Methodology :

-

Plant Growth : Grow target weed species (e.g., Setaria pumila, Amaranthus retroflexus) and the target crop (e.g., corn) in pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night, 16-hour photoperiod).

-

Herbicide Formulation & Application : a. Prepare a stock solution of the active ingredient (e.g., this compound) with a suitable solvent (e.g., acetone) and surfactant (e.g., non-ionic surfactant). b. Apply the herbicide post-emergence when plants are at a specific growth stage (e.g., 3-5 leaves). Use a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 150-200 L/ha). c. Include a range of application rates to generate a dose-response curve, along with an untreated control.

-

Data Collection : a. Visual Assessment : At set intervals (e.g., 7, 14, and 21 days after treatment), visually rate plant injury on a scale of 0% (no effect) to 100% (plant death). For HPPD inhibitors, look for bleaching symptoms. b. Biomass Reduction : At the end of the experiment (e.g., 21 days), harvest the above-ground biomass, dry it in an oven to a constant weight, and record the dry weight.

-

Data Analysis : Analyze the data using analysis of variance (ANOVA). Calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) from the dose-response data for both weeds and crops to determine efficacy and selectivity.

-

Conclusion: The Legacy and Future of HPPD Inhibitors

The journey from the allelopathic β-triketone leptospermone to the highly refined synthetic herbicide this compound exemplifies a successful paradigm in agrochemical research. It highlights the value of natural product discovery as a launchpad for innovation. By targeting the HPPD enzyme, this class of herbicides introduced a valuable mode of action for managing a broad spectrum of weeds, including those resistant to other herbicides. This compound stands as a testament to the power of iterative chemical optimization guided by robust biological and biochemical assays. The detailed protocols and quantitative benchmarks established during the development of these compounds continue to provide a framework for the discovery of the next generation of weed management solutions.

References

- 1. This compound Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Detecting Tembotrione Residues in Soil and Water: A Guide to Analytical Methods

For Immediate Release

This application note provides detailed protocols for the detection and quantification of Tembotrione, a triketone herbicide, and its primary metabolites in soil and water samples. The methodologies outlined are intended for researchers, environmental scientists, and professionals in regulatory agencies. The described techniques include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a range of options in terms of sensitivity and selectivity.

Introduction

This compound is a widely used herbicide for broadleaf weed control in corn.[1] Its environmental fate, particularly its persistence and mobility in soil and water, is of significant interest due to potential impacts on non-target organisms and water quality.[1] Accurate and sensitive analytical methods are crucial for monitoring its residues and ensuring environmental safety. This document details validated methods for the extraction, cleanup, and analysis of this compound and its metabolites in environmental matrices.

Analytical Methods Overview

Several analytical techniques have been established for the determination of this compound residues. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for the detection of this compound and its metabolites at very low concentrations. It is particularly effective for complex matrices like soil.

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A more accessible and cost-effective technique suitable for detecting higher concentrations of this compound. While less sensitive than LC-MS/MS, it can be a reliable method for certain monitoring applications.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique is often employed for soil samples prior to LC-MS/MS analysis.[1][2] It simplifies the extraction and cleanup process, providing good recoveries with minimal solvent usage.[3]

-

Solid-Phase Extraction (SPE): Commonly used for water samples, SPE allows for the concentration and purification of analytes from large volumes of water, thereby increasing the sensitivity of the subsequent analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: this compound and Metabolite Analysis in Soil

| Analytical Method | Analyte(s) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-QTOF | This compound, TCMBA | Modified QuEChERS | 0.001 µg/g | 0.003 µg/g | 86.6 - 95.6 | |

| LC/MS/MS | This compound & Metabolites | Microwave Extraction | - | 0.01 ppm (10 ppb) | - | |

| HPLC-DAD | This compound | KCl Extraction | - | - | - |

Table 2: this compound and Metabolite Analysis in Water

| Analytical Method | Analyte(s) | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HPLC/MS/MS | This compound & Metabolites | Acidification, Direct Injection | 0.012 ng/mL | 0.05 ng/mL | 70 - 120 | |

| HPLC-DAD | Herbicides | Solid-Phase Extraction (C18) | - | - | - |

Experimental Protocols

Protocol 1: Analysis of this compound and TCMBA in Soil using Modified QuEChERS and LC-QTOF

This protocol is based on a modified QuEChERS method for the extraction and analysis of this compound and its metabolite TCMBA in soil.

1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile:water (70:30, v/v) containing 5% acetic acid. c. Shake vigorously for 1 minute. d. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). e. Shake again for 1 minute and centrifuge at 4000 rpm for 5 minutes.